N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
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Description
N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Compound Development
- Novel derivatives of compounds similar to N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide have been synthesized using various methods, contributing to the advancement in chemical synthesis techniques. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using carbodiimide condensation catalysis, a method demonstrating convenience and speed in synthesis (Yu et al., 2014).
Antioxidant and Antimicrobial Activities
- Some derivatives exhibit notable antioxidant and antimicrobial properties. For instance, a study synthesized and evaluated N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides for antioxidant activities, finding moderate to significant radical scavenging activity (Ahmad et al., 2012). Additionally, derivatives of this compound have shown promising antibacterial activities against various bacterial strains (Fatehia & Mohamed, 2010).
Potential in Antitumor Research
- Research on similar structures has indicated potential antitumor properties. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a structural similarity, reported considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015). Another research synthesized 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives, demonstrating promising anti-inflammatory activity, which is relevant in cancer research (Nikalje et al., 2015).
Crystal Structure Analysis
- The crystal structure of related compounds has been analyzed to understand their chemical properties better. For instance, the crystal structure of N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide was studied to gain insights into molecular interactions and stability (Bhatt et al., 2014).
Antimicrobial and Antifungal Applications
- The antimicrobial and antifungal activities of related compounds have been a significant area of research. Studies have synthesized and evaluated N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide for antifungal activity against various fungal strains, showing some compounds with appreciable activity (Gupta & Wagh, 2006).
Properties
IUPAC Name |
N-benzyl-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17-12-13-18(2)21(14-17)27-24(29)26(20-10-6-7-11-22(20)32(27,30)31)16-23(28)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFUERAMMAQMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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